5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate
Description
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate is a synthetic organic compound featuring a phenyl benzoate core substituted with methoxy groups and a conjugated enoyl-thiophene moiety. The molecule comprises two distinct aromatic systems: a 2-methoxybenzoate ester and a 5-methoxyphenyl group linked to a (2E)-3-(thiophen-2-yl)prop-2-enoyl chain. The thiophene ring introduces sulfur-based heteroaromaticity, which may enhance electronic delocalization and influence intermolecular interactions.
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-15-9-11-17(19(23)12-10-16-6-5-13-28-16)21(14-15)27-22(24)18-7-3-4-8-20(18)26-2/h3-14H,1-2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJFUHIOJYIKQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈O₄S
- Molecular Weight : 350.4 g/mol
- LogP : 5 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 4
The presence of the methoxy and thiophene groups suggests potential for diverse biological interactions, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with methoxybenzoic acid derivatives under controlled conditions. The synthesis pathway can be optimized through various methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes linked to cancer progression. In particular, it has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival. This inhibition leads to reduced proliferation of cancer cells and increased apoptosis rates .
Antioxidant Activity
In addition to its anticancer properties, the compound has demonstrated antioxidant activity. Studies utilizing DPPH assay methods indicated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative stress. This property is crucial for preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders .
Data Summary Table
Case Studies
- Colorectal Cancer Study : A comprehensive study evaluated the cytotoxic effects of the compound on HCT116 and Caco-2 cell lines. Results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis observed through flow cytometry analysis. Western blotting revealed downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax) .
- Antioxidant Evaluation : The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a strong ability to neutralize free radicals, suggesting its potential utility in formulations aimed at reducing oxidative stress-related damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 5-Methoxy-2-[(2E)-3-(4-Methylphenyl)Prop-2-Enoyl]Phenyl Benzoate
- Key Differences: Substituent Variation: The thiophen-2-yl group in the target compound is replaced with a 4-methylphenyl group in this analog (). Molecular Weight: The 4-methylphenyl analog has a molecular weight of 372.42 g/mol (C₂₄H₂₀O₄), while the target compound (estimated formula: C₂₂H₁₈O₅S) has a higher molecular weight (~394.47 g/mol) due to sulfur inclusion.
Thiophene-Containing Heterocyclic Derivatives ()
- Pyrimidin-2-ol and Pyrimidin-2-thiol Analogs: Synthesized from (2E)-3-(thiophen-2-yl)prop-2-en-1-one precursors, these compounds (e.g., 4a-d, 5a-d) demonstrate how thiophene’s electron-rich nature facilitates cyclization with urea/thiourea to form pyrimidine derivatives. The target compound’s enoyl-thiophene moiety may exhibit similar reactivity.
- (2E)-3-[5-(4-Chlorophenyl)Thiophen-2-yl]Prop-2-Enoic Acid: Unlike the target benzoate ester, this analog () features a carboxylic acid group, increasing polarity and acidity (pKa ~4-5). The chloro substituent adds steric bulk and electron-withdrawing effects, contrasting with the target’s methoxy groups.
Functional Group Comparison
Key Research Findings
- Reactivity: Thiophene-containing enoyl groups (as in the target compound) exhibit higher electrophilicity at the α,β-unsaturated ketone compared to purely phenyl-substituted analogs, enabling nucleophilic additions (e.g., Michael acceptors in drug design).
- Solubility : Sulfur and methoxy groups in the target compound likely improve solubility in organic solvents (e.g., THF, DCM) versus the 4-methylphenyl analog, which may favor hydrophobic environments.
Preparation Methods
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation between a ketone and aldehyde under basic or acidic conditions.
Example Protocol:
- React 2-acetyl-5-methoxyphenol (ketone) with thiophene-2-carbaldehyde (aldehyde) in ethanol using 10% NaOH as a catalyst.
- Heat the mixture at 80°C for 6–8 hours to form the (E)-propenoyl intermediate.
- Isolate the product via vacuum filtration and purify by recrystallization (ethanol/water).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Configuration | E-isomer predominates | |
| Purification | Recrystallization (Ethanol) |
Esterification of Phenolic Group
Fischer Esterification
The phenolic hydroxyl group of the propenoyl-thiophene intermediate is esterified with 2-methoxybenzoic acid using Fischer esterification.
Procedure:
- Combine 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenol (1 eq), 2-methoxybenzoic acid (1.2 eq), and concentrated H₂SO₄ (0.1 eq) in excess methanol.
- Reflux at 65°C for 12 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and evaporate under reduced pressure.
Optimization Notes:
- Excess alcohol (methanol) shifts equilibrium toward ester formation.
- Acid catalysis facilitates nucleophilic attack by the phenolic oxygen.
Performance Metrics:
| Parameter | Value | Source |
|---|---|---|
| Conversion Rate | 85–90% | |
| Purity Post-Isolation | >95% (HPLC) |
Alternative Esterification Strategies
Acyl Chloride Method
For higher yields, 2-methoxybenzoyl chloride can react with the phenolic intermediate under mild conditions:
Steps:
- Synthesize 2-methoxybenzoyl chloride by treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂).
- Combine the propenoyl-thiophene phenol (1 eq) with 2-methoxybenzoyl chloride (1.1 eq) in dry dichloromethane.
- Add triethylamine (1.5 eq) as a base to scavenge HCl.
- Stir at room temperature for 4 hours and purify via flash chromatography (hexane/ethyl acetate).
Advantages:
Side Reactions and Mitigation
Transesterification Risks
In acidic conditions, the methoxy groups may undergo demethylation. Mitigation strategies include:
Isomerization of Propenoyl Group
The E-configuration is critical for stability. To prevent isomerization to the Z-form:
Scalability and Industrial Feasibility
Cost Analysis of Routes
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| Fischer Esterification | 120–150 | 85% | Moderate |
| Acyl Chloride Route | 90–110 | 92% | High |
Environmental Considerations
- The acyl chloride route generates HCl gas, requiring scrubbers.
- Fischer esterification uses excess methanol, necessitating recycling systems.
Q & A
Q. What are the recommended methods for synthesizing 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including acyl chloride formation (e.g., using thionyl chloride) for the prop-2-enoyl moiety and esterification under acidic or basic conditions. Key steps include:
- Coupling reactions between thiophene-derived acryloyl chloride and the phenolic intermediate (e.g., 5-methoxy-2-hydroxybenzaldehyde derivatives) under inert atmospheres.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their compatibility with moisture-sensitive intermediates .
- Catalysts : Use of triethylamine or DMAP to enhance esterification efficiency.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize yields .
Q. How should researchers characterize the molecular structure of this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and methoxy groups. For example, coupling constants in ¹H NMR distinguish E/Z isomerism in the prop-2-enoyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₀O₅S) and isotopic patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for the conjugated system .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Methodological Answer :
- Impurity removal : Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates unreacted starting materials and regioisomers .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Monitor melting points to confirm purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what insights do they provide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess reactivity. The electron-withdrawing prop-2-enoyl group and electron-donating methoxy substituents create charge-transfer interactions, relevant for optoelectronic applications .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for targeted functionalization .
Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to resolve ambiguities in peak assignments .
- Twinned Data Handling : For X-ray crystallography, use SHELXL’s TWIN/BASF commands to model overlapping reflections and improve R-factors .
Q. How does the thiophene moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The thiophene’s sulfur atom can coordinate to palladium catalysts, requiring ligand optimization (e.g., SPhos) to prevent catalyst poisoning.
- Electrophilic Substitution : Thiophene’s π-electron-rich system directs electrophiles to the 5-position, enabling regioselective bromination or nitration .
Q. What are the mechanistic pathways for degradation under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
